molecular formula C17H25BrN2O3 B12074751 tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B12074751
M. Wt: 385.3 g/mol
InChI Key: YZGWFNAVSKDNJU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: is a complex organic compound with a molecular formula of C16H23BrN2O3. This compound is notable for its unique structure, which includes a piperidine ring, a brominated pyridine moiety, and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with tert-butyl chloroformate under basic conditions to form tert-butyl piperidine-1-carboxylate.

  • Bromination of Pyridine: : The next step involves the bromination of 4-methylpyridine. This is usually done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 5-bromo-4-methylpyridine.

  • Coupling Reaction: : The final step is the coupling of the brominated pyridine with the piperidine intermediate. This is typically done using a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the pyridine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2).

  • Substitution: : The bromine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or thiols can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: Pd/C with H2 gas.

    Substitution: NaN3 in DMF or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding hydrogenated product.

    Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine moiety can engage in halogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-Butyl 4-((phenylamino)piperidine-1-carboxylate)
  • tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is unique due to the presence of the brominated pyridine moiety. This feature enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H25BrN2O3

Molecular Weight

385.3 g/mol

IUPAC Name

tert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O3/c1-12-9-15(19-10-14(12)18)22-11-13-5-7-20(8-6-13)16(21)23-17(2,3)4/h9-10,13H,5-8,11H2,1-4H3

InChI Key

YZGWFNAVSKDNJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)OCC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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